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Compound of Interest

Compound Name: Sofosbuvir impurity L

Cat. No.: B1150396 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of Sofosbuvir impurity L, a diastereoisomer of the potent anti-hepatitis C virus

(HCV) drug, Sofosbuvir. This document is intended for researchers, scientists, and

professionals involved in the development, manufacturing, and quality control of Sofosbuvir.

Introduction
Sofosbuvir is a critical nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA

polymerase, the key enzyme in viral replication.[1][2] During the synthesis and storage of

Sofosbuvir, various impurities can emerge, including diastereoisomers such as impurity L.[3][4]

The identification, characterization, and control of such impurities are paramount to ensure the

quality, safety, and efficacy of the final drug product.[5] Sofosbuvir impurity L is identified as a

diastereoisomer of Sofosbuvir.[3][4]

Physicochemical Properties
The available physicochemical data for Sofosbuvir impurity L are summarized in the table

below. It is important to note that a complete experimental characterization of all properties may

not be publicly available, and some data is based on information provided by commercial

suppliers.
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Property Value Source

Chemical Name Sofosbuvir impurity L [3]

Systematic Name

Not explicitly defined for

impurity L, but is a

diastereoisomer of N-

[[P(S),2′R]-2′-deoxy-2′-fluoro-

2′-methyl-P-phenyl-5′-uridylyl]-

L-Alanine 1-methylethyl ester

[1]

CAS Number Not available

Molecular Formula C22H29FN3O10P [4]

Molecular Weight 545.45 g/mol [4]

Appearance Solid, Light yellow to yellow [4]

Solubility
Soluble in THF (10 mg/mL,

with sonication)
[4]

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[4][6]

Experimental Protocols
Detailed experimental protocols for the specific synthesis and isolation of Sofosbuvir impurity
L are not extensively published. However, general methodologies for the analysis of Sofosbuvir

and its impurities through forced degradation studies and chromatographic techniques are well-

documented. These methods are crucial for the identification and quantification of impurities

like L.

Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to

identify potential degradation products.[7][8]
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Objective: To induce the degradation of Sofosbuvir under various stress conditions to generate

and identify impurities, including potential formation of diastereoisomers like impurity L.

Methodology:

Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[7]

Base Hydrolysis: Treat a solution of Sofosbuvir with 0.1 N NaOH at room temperature for 10

hours.[7]

Oxidative Degradation: Expose a solution of Sofosbuvir to 30% H₂O₂ at 80°C for two days.[9]

Thermal Degradation: Expose a stock solution of Sofosbuvir (1000 µg/mL) to a temperature

of 50°C for 21 days.[7]

Photolytic Degradation: Expose a stock solution of Sofosbuvir (1000 µg/mL) to direct sunlight

for 21 days.[7]

Following exposure to these stress conditions, the samples are neutralized and diluted with an

appropriate solvent (e.g., methanol or a mixture of methanol and water) for analysis by a

stability-indicating method, such as RP-HPLC.[7] Sofosbuvir has been shown to be susceptible

to degradation under acidic, basic, and oxidative conditions, while being relatively stable under

thermal and photolytic stress.[7][10]

Stability-Indicating RP-HPLC Method
A robust, stability-indicating high-performance liquid chromatography (HPLC) method is critical

for separating Sofosbuvir from its impurities.

Objective: To develop a validated RP-HPLC method capable of resolving Sofosbuvir from its

process-related impurities and degradation products.

Chromatographic Conditions (Example):

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[11][12]

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v) in

an isocratic elution mode.[11][12]
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Flow Rate: 1.0 mL/min[11]

Detection: UV at 260 nm[11][12]

Column Temperature: Ambient

Method Validation: The method should be validated according to ICH guidelines to ensure

linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification

(LOQ).[11][12] For instance, the linearity of such a method for a process-related impurity was

established in the concentration range of 10-30 μg/ml.[11]

Visualizations
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and characterization of

impurities in a drug substance like Sofosbuvir.
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Caption: Workflow for impurity profiling of Sofosbuvir.
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Conclusion
The control of impurities is a critical aspect of pharmaceutical development and manufacturing.

While specific data on Sofosbuvir impurity L is limited, this guide provides a summary of its

known physicochemical properties and outlines general experimental methodologies for its

identification and analysis based on established protocols for Sofosbuvir. Further research is

warranted to fully characterize this and other impurities to ensure the continued safety and

efficacy of Sofosbuvir-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1150396#physicochemical-properties-of-sofosbuvir-
impurity-l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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